molecular formula C7H17NO3 B3038802 N,N-Dimethylethanolammonium propionate CAS No. 90434-46-1

N,N-Dimethylethanolammonium propionate

Cat. No.: B3038802
CAS No.: 90434-46-1
M. Wt: 163.21 g/mol
InChI Key: DWLUNFAUNAHQIY-UHFFFAOYSA-N
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Description

N,N-Dimethylethanolammonium propionate is a protic ionic liquid with the molecular formula C7H17NO3. It is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in water and organic solvents. This compound is used in various scientific and industrial applications due to its versatile chemical nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylethanolammonium propionate can be synthesized by reacting dimethylethanolamine with propionic acid. The reaction is typically carried out in a round-bottom flask without the use of solvents. The mixture is stirred for approximately two hours while being cooled in an ice bath to control the reaction temperature. The product is then dried to remove any residual solvents .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylethanolammonium propionate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N-Dimethylethanolammonium propionate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylethanolammonium octanoate
  • N,N-Dimethylethanolammonium acetate
  • N,N-Dimethylethanolammonium butyrate

Uniqueness

N,N-Dimethylethanolammonium propionate stands out due to its specific combination of thermal stability, solubility, and reactivity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

2-(dimethylamino)ethanol;propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.C3H6O2/c1-5(2)3-4-6;1-2-3(4)5/h6H,3-4H2,1-2H3;2H2,1H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLUNFAUNAHQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O.CN(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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